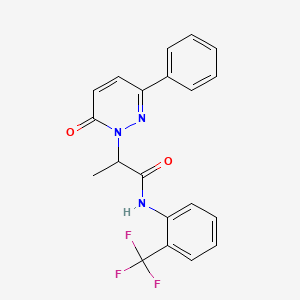![molecular formula C23H23N3O4 B11369542 N-1,3-benzodioxol-5-yl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11369542.png)
N-1,3-benzodioxol-5-yl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, an indole moiety, and a pyrrolidine-3-carboxamide structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through various organic reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents might include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve high-throughput screening of reaction parameters, use of continuous flow reactors, and implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may also serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Detailed studies on this compound could reveal its potential as a therapeutic agent.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural features.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE include other benzodioxole derivatives, indole-based compounds, and pyrrolidine carboxamides. Examples might include:
- 1,3-Benzodioxole-5-carboxamide derivatives
- 5-Methylindole-3-carboxamides
- Pyrrolidine-3-carboxamide analogs
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its specific arrangement of functional groups and ring systems could result in unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-2-4-19-18(8-14)15(11-24-19)6-7-26-12-16(9-22(26)27)23(28)25-17-3-5-20-21(10-17)30-13-29-20/h2-5,8,10-11,16,24H,6-7,9,12-13H2,1H3,(H,25,28) |
InChI Key |
LXADSHQGBGBXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11369460.png)
![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11369462.png)
![3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11369470.png)
![N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11369477.png)
![3-Butyl-2-[(2-hydroxyethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11369480.png)
![2-(2-chloro-6-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B11369493.png)
![3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11369497.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11369499.png)
![5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11369508.png)
![5-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11369514.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11369517.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11369523.png)
![3-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11369531.png)
